2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide
Description
This compound is a pyrimidine-5-carboxamide derivative featuring a 1,3-benzothiazol-2-ylamino substituent at position 2 and a 4-methyl-N-(2-methylphenyl) group. The benzothiazole ring enhances π-π stacking interactions with biological targets, while the methylphenyl group contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-12-7-3-4-8-15(12)23-18(26)14-11-21-19(22-13(14)2)25-20-24-16-9-5-6-10-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWKSEMGFCEYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, halides, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the compound, enhancing its chemical diversity .
Scientific Research Applications
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related pyrimidine carboxamides reveals key differences in substituents and pharmacological profiles:
Key Observations
Substituent Impact on Binding: The benzothiazolamino group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to phenyl (entry 2) or sulfonyl (entry 3) groups . Methylphenyl vs. Chlorophenyl: The 2-methylphenyl group in the target may reduce toxicity compared to chlorophenyl derivatives (e.g., dasatinib intermediates) while maintaining steric hindrance .
Synthetic Routes :
- The target compound likely employs nucleophilic coupling and amination steps similar to those used for dasatinib intermediates (e.g., Scheme 1 in ) .
- Benzothiazole incorporation may require tailored protecting-group strategies to avoid side reactions .
Pharmacological Hypotheses: The absence of a sulfonyl or chloro substituent (cf. ) suggests the target may exhibit improved solubility and reduced off-target reactivity . Compared to dasatinib, the benzothiazole-amino-pyrimidine scaffold could target distinct kinases or allosteric sites due to altered hydrogen-bonding capacity .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a benzothiazole moiety and a methylphenyl group , which contribute to its biological interactions. The molecular formula is with a complex arrangement that facilitates its interaction with various biological targets.
The primary mechanism of action for this compound is its role as a Cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of CDK2, it disrupts the cell cycle, leading to apoptosis in cancer cells. This inhibition is crucial in cancer therapies, particularly for tumors that exhibit overexpression of CDK2.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating effectiveness in inhibiting cell proliferation. The compound's ability to induce apoptosis has been linked to its interaction with CDK2 and other related pathways.
Other Biological Activities
Additionally, derivatives of benzothiazole compounds have been noted for their antioxidant and anti-inflammatory properties. These activities may also extend to the target compound, although further empirical studies are necessary to establish these effects conclusively.
Comparative Analysis with Similar Compounds
A comparison of This compound with other pyrimidine derivatives reveals unique attributes:
| Compound Type | Mechanism of Action | Notable Activities |
|---|---|---|
| CDK Inhibitors (e.g., Pyrazolo[3,4-d]pyrimidines) | Inhibit cell cycle progression | Anticancer |
| Benzothiazole Derivatives | Antimicrobial properties | Antibacterial, antifungal |
| Thiazolidinedione Derivatives | Activate PPARγ | Antidiabetic |
This table illustrates that while many compounds share similar mechanisms (e.g., CDK inhibition), the specific structural features of the target compound may confer distinct biological activities.
Case Studies
- Antitumor Efficacy : A study evaluating various pyrimidine derivatives found that those structurally similar to our target compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Screening : Related studies on benzothiazole derivatives indicated significant antibacterial activity against resistant bacterial strains, suggesting that the target compound may possess similar properties pending direct testing.
Q & A
Q. What orthogonal techniques confirm target engagement in cellular assays?
- Combine Western blotting (e.g., phospho-kinase detection) with cellular thermal shift assays (CETSA) to verify target modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
